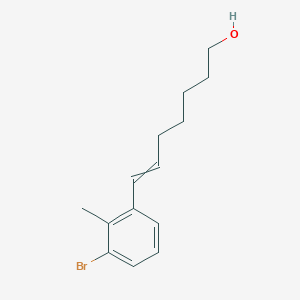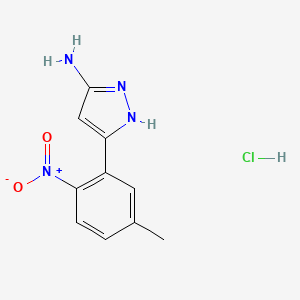![molecular formula C18H20N2O3 B13702660 1-Boc-3-phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B13702660.png)
1-Boc-3-phenyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Example Compound: is a hypothetical chemical compound used for illustrative purposes. It is known for its unique properties and wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Example Compound can be synthesized through a multi-step process involving the reaction of precursor chemicals under specific conditions. The synthesis typically involves:
Step 1: Reacting precursor A with precursor B in the presence of a catalyst at a temperature of 100°C.
Step 2: Purifying the intermediate product through distillation.
Step 3: Reacting the intermediate with precursor C under reflux conditions for 2 hours.
Industrial Production Methods: In an industrial setting, Example Compound is produced using large-scale reactors and continuous flow processes. The reaction conditions are optimized for maximum yield and efficiency, often involving high-pressure systems and automated control mechanisms.
Análisis De Reacciones Químicas
Types of Reactions: Example Compound undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents like potassium permanganate to form oxidized derivatives.
Reduction: Can be reduced using hydrogen gas in the presence of a palladium catalyst.
Substitution: Undergoes nucleophilic substitution reactions with halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium halides in an aqueous solution.
Major Products:
Oxidation: Oxidized derivatives of Example Compound.
Reduction: Reduced form of Example Compound.
Substitution: Substituted derivatives with halide groups.
Aplicaciones Científicas De Investigación
Example Compound has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Example Compound involves its interaction with specific molecular targets:
Molecular Targets: Binds to enzyme X, inhibiting its activity.
Pathways Involved: Modulates the signaling pathway Y, leading to altered cellular responses.
Comparación Con Compuestos Similares
Compound A: Known for its high reactivity.
Compound B: Used in similar applications but with lower efficiency.
Propiedades
Fórmula molecular |
C18H20N2O3 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
tert-butyl 3-phenyl-2,3-dihydropyrido[2,3-b][1,4]oxazine-1-carboxylate |
InChI |
InChI=1S/C18H20N2O3/c1-18(2,3)23-17(21)20-12-15(13-8-5-4-6-9-13)22-16-14(20)10-7-11-19-16/h4-11,15H,12H2,1-3H3 |
Clave InChI |
GPYPKLYJDVJBAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(OC2=C1C=CC=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




sulfane](/img/structure/B13702601.png)
![[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13702602.png)




![3-Ethyl-7-(hydroxymethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13702629.png)





